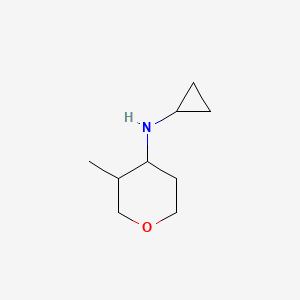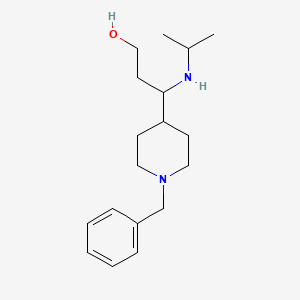
3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol typically involves multiple steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Addition of Isopropylamino Group: The isopropylamino group is introduced through a nucleophilic substitution reaction using isopropylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are often employed.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Potential therapeutic applications in treating neurological disorders.
Industry: May be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol likely involves interaction with neurotransmitter receptors in the central nervous system. It may act as an agonist or antagonist at specific receptor sites, modulating the release and uptake of neurotransmitters such as dopamine and serotonin.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Benzylpiperidin-4-yl)-3-(methylamino)propan-1-ol
- 3-(1-Benzylpiperidin-4-yl)-3-(ethylamino)propan-1-ol
- 3-(1-Benzylpiperidin-4-yl)-3-(propylamino)propan-1-ol
Uniqueness
3-(1-Benzylpiperidin-4-yl)-3-(isopropylamino)propan-1-ol is unique due to the presence of the isopropylamino group, which may confer distinct pharmacological properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity.
Eigenschaften
Molekularformel |
C18H30N2O |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
3-(1-benzylpiperidin-4-yl)-3-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C18H30N2O/c1-15(2)19-18(10-13-21)17-8-11-20(12-9-17)14-16-6-4-3-5-7-16/h3-7,15,17-19,21H,8-14H2,1-2H3 |
InChI-Schlüssel |
FBSCZHFYQXYOKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(CCO)C1CCN(CC1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)

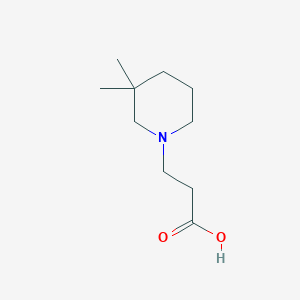
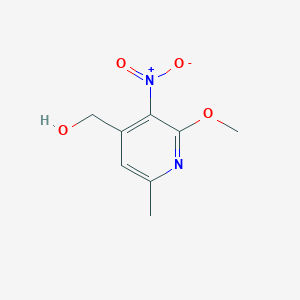
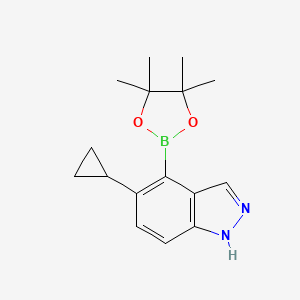
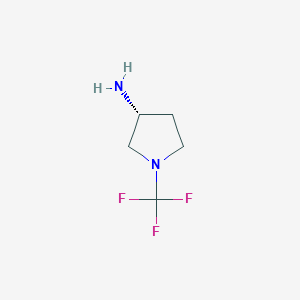
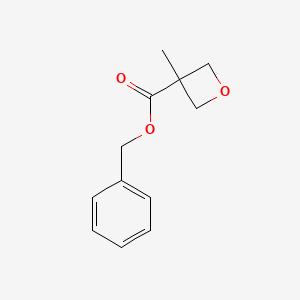
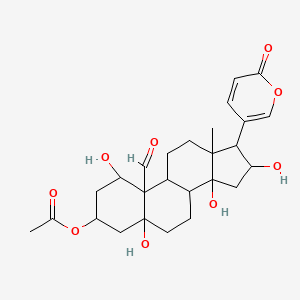
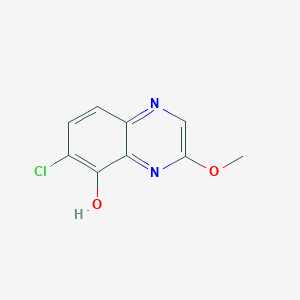
![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)
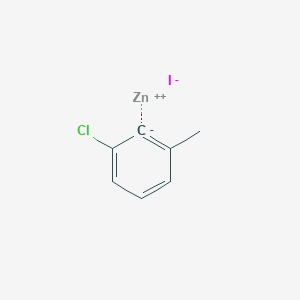
![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)
